![molecular formula C10H8Cl3N3O B7790648 6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride](/img/structure/B7790648.png)
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Anagrelide hydrochloride is a pharmaceutical compound primarily used to treat essential thrombocythemia, a condition characterized by an abnormally high platelet count in the blood. This compound helps reduce the risk of blood clots, which can lead to serious conditions such as stroke or heart attack.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anagrelide hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the imidazoquinazoline ring system, followed by chlorination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of anagrelide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated reaction monitoring. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Anagrelide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Anagrelide hydrochloride can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学研究应用
Anagrelide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazoquinazoline derivatives.
Biology: Researchers use anagrelide hydrochloride to investigate its effects on platelet production and function.
Medicine: The compound is extensively studied for its therapeutic potential in treating essential thrombocythemia and other related conditions.
Industry: Anagrelide hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting platelet-related disorders.
作用机制
Anagrelide hydrochloride exerts its effects by inhibiting the maturation of megakaryocytes, the precursor cells that produce platelets. This inhibition reduces the number of platelets released into the bloodstream. The compound targets specific molecular pathways involved in cell proliferation and differentiation, including the cyclic adenosine monophosphate (cAMP) pathway and phosphodiesterase inhibition .
相似化合物的比较
Similar Compounds
Hydroxyurea: Another compound used to treat essential thrombocythemia, but with a different mechanism of action.
Busulfan: Used in the treatment of chronic myelogenous leukemia and has some overlapping applications with anagrelide hydrochloride.
Uniqueness
Anagrelide hydrochloride is unique in its specific inhibition of megakaryocyte maturation, which directly reduces platelet count without significantly affecting other blood cell lines. This targeted action makes it a valuable therapeutic option for patients with essential thrombocythemia .
属性
IUPAC Name |
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
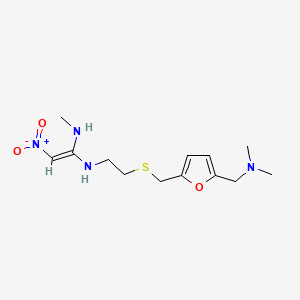
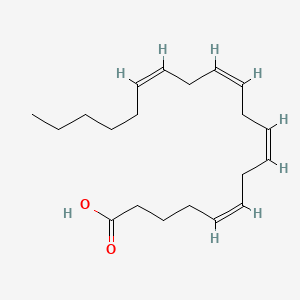
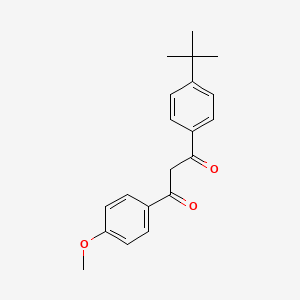
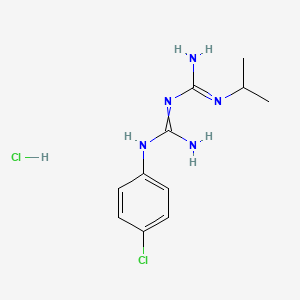
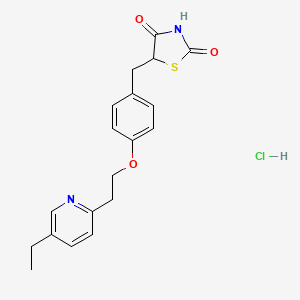
![sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate](/img/structure/B7790608.png)
![(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B7790609.png)

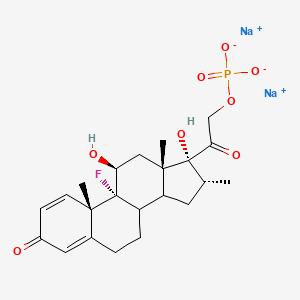
![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B7790665.png)
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7790675.png)
![2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B7790683.png)
